{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE
Overview
Description
{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a piperazine ring substituted with a benzoyl group and a trifluoromethylbenzyl group, along with a pyrazole moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole derivative, followed by its coupling with a benzoyl chloride derivative. The final step involves the introduction of the trifluoromethylbenzyl group to the piperazine ring. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper(I) iodide to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions: {4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide, electrophilic substitution using bromine in acetic acid.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines
Scientific Research Applications
{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases. Its unique structure allows for the design of molecules with specific pharmacological properties.
Industry: In the materials science field, the compound is used in the development of advanced materials with unique properties, such as polymers and coatings. Its functional groups enable the modification of material surfaces for specific applications.
Mechanism of Action
The mechanism of action of {4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound’s pyrazole and piperazine moieties allow it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound’s trifluoromethyl group can enhance its binding affinity and selectivity for specific targets, contributing to its biological effects.
Comparison with Similar Compounds
{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-4-benzylpiperazine: This compound lacks the trifluoromethyl group, which may result in different biological activities and binding affinities.
1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-4-[3-(methyl)benzyl]piperazine: The presence of a methyl group instead of a trifluoromethyl group can alter the compound’s chemical properties and reactivity.
1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-4-[3-(fluoromethyl)benzyl]piperazine: The substitution of a fluoromethyl group can impact the compound’s pharmacokinetic properties and biological effects.
The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClF3N4O/c24-21-13-28-31(16-21)15-17-4-6-19(7-5-17)22(32)30-10-8-29(9-11-30)14-18-2-1-3-20(12-18)23(25,26)27/h1-7,12-13,16H,8-11,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLXTASBXTYZEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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